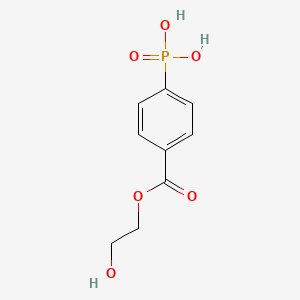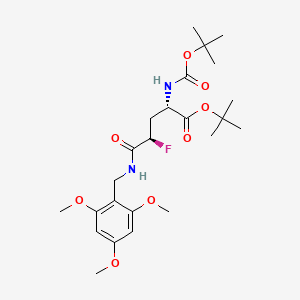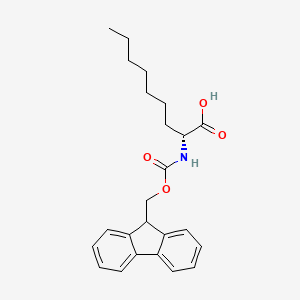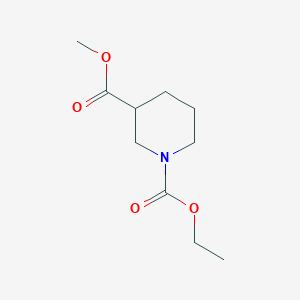
2-Hydroxyethyl-4-phosphonobenzoate
Vue d'ensemble
Description
2-Hydroxyethyl-4-phosphonobenzoate (HEPB) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research due to its unique properties and potential applications. HEPB is a white crystalline powder that is soluble in water and has a molecular weight of 235.14 g/mol.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl-4-phosphonobenzoate is not well understood. However, it is believed that 2-Hydroxyethyl-4-phosphonobenzoate acts as a phosphonate analogue and inhibits enzymes that require phosphate groups for their activity. This inhibition can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
2-Hydroxyethyl-4-phosphonobenzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Hydroxyethyl-4-phosphonobenzoate can inhibit the growth of several bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, 2-Hydroxyethyl-4-phosphonobenzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxyethyl-4-phosphonobenzoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Additionally, 2-Hydroxyethyl-4-phosphonobenzoate is relatively inexpensive and readily available. However, there are some limitations to the use of 2-Hydroxyethyl-4-phosphonobenzoate in lab experiments. It is important to note that 2-Hydroxyethyl-4-phosphonobenzoate is a toxic compound and should be handled with care. Additionally, 2-Hydroxyethyl-4-phosphonobenzoate is not compatible with all experimental systems and may not be suitable for certain applications.
Orientations Futures
There are several future directions for the use of 2-Hydroxyethyl-4-phosphonobenzoate in scientific research. One potential area of application is in the development of new antibiotics and antifungal agents. Additionally, 2-Hydroxyethyl-4-phosphonobenzoate may have potential applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 2-Hydroxyethyl-4-phosphonobenzoate and its potential applications in scientific research.
Conclusion
2-Hydroxyethyl-4-phosphonobenzoate is a versatile chemical compound that has several potential applications in scientific research. It is commonly used as a phosphorus source in the synthesis of phosphonate-containing compounds and has antimicrobial and antifungal properties. 2-Hydroxyethyl-4-phosphonobenzoate has several advantages for use in lab experiments, including its stability and availability. However, it is important to note that 2-Hydroxyethyl-4-phosphonobenzoate is a toxic compound and should be handled with care. Further research is needed to fully understand the mechanism of action of 2-Hydroxyethyl-4-phosphonobenzoate and its potential applications in scientific research.
Applications De Recherche Scientifique
2-Hydroxyethyl-4-phosphonobenzoate has several potential applications in scientific research. It is commonly used as a phosphorus source in the synthesis of phosphonate-containing compounds. 2-Hydroxyethyl-4-phosphonobenzoate can also be used as a ligand in coordination chemistry and as a chelating agent in metal ion extraction. Additionally, 2-Hydroxyethyl-4-phosphonobenzoate has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propriétés
IUPAC Name |
[4-(2-hydroxyethoxycarbonyl)phenyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O6P/c10-5-6-15-9(11)7-1-3-8(4-2-7)16(12,13)14/h1-4,10H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNMABDSCZGAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl-4-phosphonobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)



![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)

![4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3228355.png)




